molecular formula C20H15BrClFN2O3S B2385717 N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide CAS No. 451513-15-8

N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide

Cat. No.: B2385717
CAS No.: 451513-15-8
M. Wt: 497.76
InChI Key: BUWFVQIRETYWCN-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the sulfonamide intermediate: This step involves the reaction of 2-chlorobenzylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

    Coupling with 2-bromophenyl and 2-fluorobenzoyl chloride: The sulfonamide intermediate is then coupled with 2-bromophenyl and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of halogens (bromine and chlorine), the compound can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The presence of halogens and the sulfonamide group allows the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-chlorobenzamide
  • N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-iodobenzamide
  • N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-methylbenzamide

Uniqueness

N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-bromophenyl)-5-[(2-chlorophenyl)methylsulfamoyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrClFN2O3S/c21-16-6-2-4-8-19(16)25-20(26)15-11-14(9-10-18(15)23)29(27,28)24-12-13-5-1-3-7-17(13)22/h1-11,24H,12H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWFVQIRETYWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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